1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
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Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrazole moiety and a sulfonyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor such as 1H-pyrazole, the ethylation is achieved using ethyl bromide in the presence of a base like potassium carbonate.
Sulfonylation: The 3,4-dimethylphenylsulfonyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form the sulfonylated piperazine intermediate.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the sulfonylated piperazine under appropriate conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-methylphenyl)sulfonyl)piperazine
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,5-dimethylphenyl)sulfonyl)piperazine
Uniqueness: 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-15-4-5-17(14-16(15)2)24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h3-7,14H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLTDWUUIVSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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